molecular formula C26H23NO7S B568990 3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate CAS No. 946423-58-1

3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate

Cat. No.: B568990
CAS No.: 946423-58-1
M. Wt: 493.53
InChI Key: LYZOYMNCZXPQKP-UHFFFAOYSA-N
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Description

3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate is a complex organic compound with significant applications in the field of clinical diagnostics. This compound is known for its role as an intermediate in the synthesis of hydrophilic chemiluminescent acridinium esters, which are extensively used as labels in automated immunochemical analyzers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated reactors and stringent quality control measures to maintain consistency in the product. The compound is usually stored under inert atmosphere and light-sensitive conditions to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the acridinium core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield sulfonic acid derivatives.

Scientific Research Applications

3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of chemiluminescent compounds.

    Biology: Employed in labeling biomolecules for detection in various assays.

    Medicine: Utilized in clinical diagnostics, particularly in automated immunochemical analyzers.

    Industry: Applied in the production of diagnostic reagents and kits.

Mechanism of Action

The mechanism of action of 3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate involves its role as a chemiluminescent label. The compound interacts with specific biomolecules, and upon excitation, it emits light, which is detected by the analyzer. This process involves the transfer of energy from the acridinium core to the attached functional groups, resulting in luminescence.

Comparison with Similar Compounds

Similar Compounds

  • 9-[(4-Carboxy-2,6-dimethylphenoxy)carbonyl]-10-(3-sulfopropyl)acridinium Inner Salt
  • N-sulfopropyl acridinium esters

Uniqueness

3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate is unique due to its specific functional groups that enhance its hydrophilicity and stability, making it highly suitable for use in automated immunochemical analyzers. Its structure allows for efficient energy transfer and luminescence, which is crucial for its application in clinical diagnostics.

Properties

IUPAC Name

3-[9-(4-carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7S/c1-16-14-18(25(28)29)15-17(2)24(16)34-26(30)23-19-8-3-5-10-21(19)27(12-7-13-35(31,32)33)22-11-6-4-9-20(22)23/h3-6,8-11,14-15H,7,12-13H2,1-2H3,(H-,28,29,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZOYMNCZXPQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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